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molecular formula C8H16O2 B3053081 6-Hydroxy-6-methylheptan-2-one CAS No. 5077-57-6

6-Hydroxy-6-methylheptan-2-one

Cat. No. B3053081
M. Wt: 144.21 g/mol
InChI Key: BDKJAPPUGXLAHC-UHFFFAOYSA-N
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Patent
US04278602

Procedure details

Taking an overall evaluation of the second and third reaction (which simulate a plant operating with recycle but without recycling the hydroxyketone), a 2,6,6-trimethyl-2-cyanomethyltetrahydropyran yield of 52.9 mol % is obtained with respect to the 2-methyl-heptan-2-ol-6-one introduced into the reaction. As the hydroxyketone conversion during each test is about 80%, it is foreseeable that the overall pyran nitrile yield would rise to around 66 mol % if the unconverted hydroxyketone was also recycled.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6,6-trimethyl-2-cyanomethyltetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]C(O)=O.[CH3:5][C:6]1([CH2:14]C#N)[CH2:11][CH2:10][CH2:9][C:8](C)([CH3:12])[O:7]1>>[CH3:5][C:6]([OH:1])([CH2:11][CH2:10][CH2:9][C:8](=[O:7])[CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)O
Step Two
Name
2,6,6-trimethyl-2-cyanomethyltetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(CCC1)(C)C)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
third reaction (which

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCCC(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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